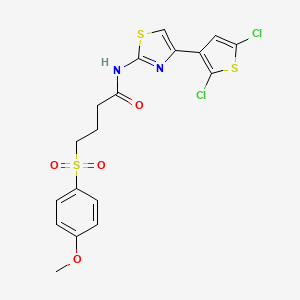![molecular formula C22H19FN2O5 B2987079 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-34-2](/img/structure/B2987079.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups. It includes a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a fluorobenzyl group, and a dihydropyridine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution . This was followed by a reaction with alkyl/aralkyl halides in DMF and lithium hydride as a base .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group is a cyclic structure with two oxygen atoms in the ring . The fluorobenzyl group contains a benzene ring with a fluorine atom attached, and the dihydropyridine group is a heterocyclic compound containing nitrogen .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the dihydropyridine group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid, have been reported. It is a white to light yellow crystal powder with a density of 1.35 g/cm3, a melting point of 187 °C, and a boiling point of 361 °C at 760 mmHg .科学的研究の応用
Metabolism and Disposition Studies
Research involving fluorinated compounds such as MK-0518 , a potent inhibitor of HIV integrase, has shown the use of 19F-NMR spectroscopy for studying metabolism and disposition in drug discovery programs. The metabolic fate and excretion balance of such compounds have been investigated in rats and dogs, highlighting the utility of fluorinated markers in pharmacokinetics and drug metabolism studies (Monteagudo et al., 2007).
Crystallographic Analysis
Raltegravir monohydrate , another HIV integrase inhibitor, has been analyzed through crystallographic studies. These analyses provide detailed insights into the molecular geometry, intramolecular hydrogen bonding, and crystal packing features, which are crucial for understanding the compound's interactions and stability (Yamuna et al., 2013).
Pharmacological Evaluation
Compounds with specific receptor antagonistic properties, such as those targeting Orexin-1 Receptors , have been evaluated for their roles in modulating compulsive food consumption and binge eating in animal models. This research underscores the potential therapeutic applications of receptor-specific compounds in treating eating disorders and possibly other compulsive behavior disorders (Piccoli et al., 2012).
Cytotoxic Activity
Studies on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have revealed potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. Such research highlights the importance of chemical modification in enhancing therapeutic efficacy against specific types of cancer (Deady et al., 2005).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of complex organic molecules, including those with benzodioxin derivatives, provides foundational knowledge for the development of new drugs and materials. Such studies contribute to our understanding of chemical properties, reaction mechanisms, and potential applications in various fields (Talupur et al., 2021).
作用機序
Target of Action
The compound, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, is primarily used as an immunomodulator
Mode of Action
This could involve enhancing or suppressing the immune response depending on the context .
Biochemical Pathways
Given its role as an immunomodulator, it is reasonable to infer that it may influence pathways related to immune response, such as cytokine production, cell proliferation, or apoptosis .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As an immunomodulator, it is likely to have effects on immune cells such as t cells, b cells, or macrophages, potentially influencing their proliferation, differentiation, or cytokine production .
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-25-12-21(30-13-14-2-4-15(23)5-3-14)18(26)11-17(25)22(27)24-16-6-7-19-20(10-16)29-9-8-28-19/h2-7,10-12H,8-9,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHQBSSGQFCXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)
![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)
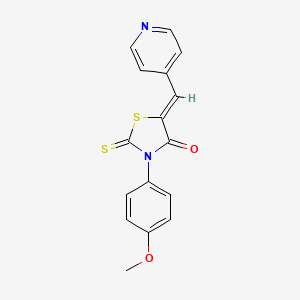
![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)

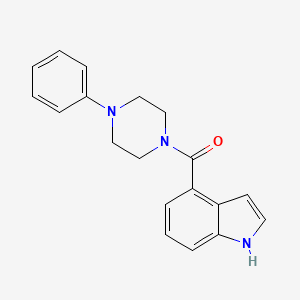
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)
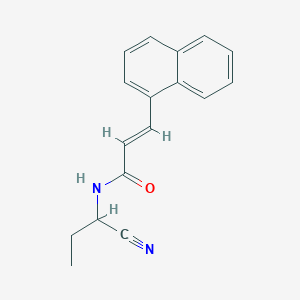

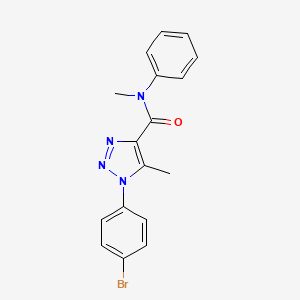
![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)
